molecular formula C12H7BrClN3 B11775816 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11775816
M. Wt: 308.56 g/mol
InChI Key: ZOLZYZKXGNLWDV-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The presence of both bromine and chlorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . Another method involves the quaternization of 4-amino-4H-1,2,4-triazole with γ-bromodipnones, followed by cyclization in the presence of bases .

Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyridines, which can have different biological activities and applications .

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make it a candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine stands out due to its unique combination of bromine and chlorine atoms, which enhances its reactivity and potential biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial applications .

Biological Activity

7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C12_{12}H7_7BrClN3_3
  • Molecular Weight : 308.56 g/mol
  • CAS Number : 1329672-70-9

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa0.751.50

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and shows moderate activity against Gram-negative bacteria.

Anticancer Activity

In vitro studies have indicated that this compound has notable anticancer properties. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 2: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)
MCF-76.20
HCT1165.50

The IC50_{50} values suggest that the compound exhibits potent cytotoxicity against these cancer cell lines.

The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in bacterial and cancer cell proliferation. Specifically:

  • It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

  • Study on Antimicrobial Resistance : A study evaluated the synergistic effects of combining this compound with traditional antibiotics like Ciprofloxacin. The results showed a reduction in MIC values by up to 50%, indicating enhanced efficacy against resistant strains .
  • Cytotoxicity Assessment : In another study assessing cytotoxicity against various cancer cell lines, it was found that the compound exhibited low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile .

Properties

Molecular Formula

C12H7BrClN3

Molecular Weight

308.56 g/mol

IUPAC Name

7-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H7BrClN3/c13-9-5-6-17-11(7-9)15-12(16-17)8-1-3-10(14)4-2-8/h1-7H

InChI Key

ZOLZYZKXGNLWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CC(=CC3=N2)Br)Cl

Origin of Product

United States

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